(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
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Overview
Description
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide typically involves the reaction of (S)-1-methoxy-3-phenylpropan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
- Dissolving (S)-1-methoxy-3-phenylpropan-2-amine in a suitable solvent such as dichloromethane.
- Adding acetic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
- N-(1-Methoxy-3-phenylpropan-2-yl)acetamide (racemic mixture)
- N-(1-Methoxy-3-phenylpropan-2-yl)acetamide derivatives with different substituents on the phenyl ring
Uniqueness
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the methoxy and acetamide groups also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(1-methoxy-3-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14) |
InChI Key |
MGPASENXLUIENP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)COC |
Origin of Product |
United States |
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